6-碘-4-甲基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

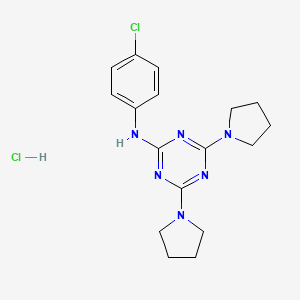

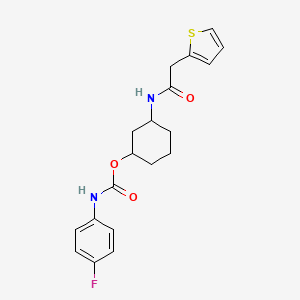

6-Iodo-4-methylquinoline is an organic compound that belongs to the class of heterocyclic compounds . It has a molecular weight of 269.08 .

Molecular Structure Analysis

The molecular formula of 6-Iodo-4-methylquinoline is C10H8IN . The average mass is 269.082 Da and the monoisotopic mass is 268.970123 Da .Physical And Chemical Properties Analysis

6-Iodo-4-methylquinoline is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .科学研究应用

Medicinal Chemistry and Drug Discovery

Quinoline derivatives, including 6-Iodo-4-methylquinoline, serve as essential scaffolds in drug discovery. Researchers have synthesized and functionalized quinolines to create potential lead compounds for various therapeutic targets. These compounds exhibit promising activities against diseases such as cancer, infectious diseases, and inflammation . The pyranoquinoline ring system, which includes 6-Iodo-4-methylquinoline, has garnered considerable attention due to its pharmacological potential.

Antimicrobial Properties

Quinolines possess antimicrobial properties, making them valuable in combating bacterial, fungal, and parasitic infections. Researchers have explored the antibacterial and antifungal activities of 6-Iodo-4-methylquinoline and its derivatives. These compounds may serve as novel agents to address antibiotic resistance and infectious diseases .

Anti-Inflammatory Agents

The quinoline scaffold has been investigated for its anti-inflammatory effects. Researchers have synthesized quinoline derivatives with potential anti-inflammatory properties. These compounds may modulate inflammatory pathways and hold promise for treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Anticancer Potential

Quinolines, including 6-Iodo-4-methylquinoline, exhibit anticancer potential. Researchers have studied their effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. These compounds could contribute to future cancer therapies .

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives find applications in OLEDs due to their luminescent properties. Researchers have incorporated quinoline-based compounds into OLED devices, enhancing their efficiency and stability. The unique electronic structure of 6-Iodo-4-methylquinoline contributes to its usefulness in optoelectronic applications .

Metal-Free Synthesis and Green Chemistry

Recent advances include metal-free synthesis methods for quinolines. Researchers have explored environmentally friendly approaches, such as ultrasound irradiation and green reaction protocols, to construct quinoline scaffolds. These methods minimize environmental impact and provide efficient routes to 6-Iodo-4-methylquinoline and related compounds .

Abdanne Weyesa and Endale Mulugeta, “Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review,” RSC Advances, 2020, 10, 20784. Read more “Recent advances in chemistry and therapeutic potential of quinoline motifs,” RSC Advances, 2022, 12, 2022-2037. Read more “Recent Advances in Metal-Free Quinoline Synthesis,” Molecules, 2016, 21(8), 986. Read more

安全和危害

属性

IUPAC Name |

6-iodo-4-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDARONRMCZUBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-4-methylquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-4-ethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648834.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2648835.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648837.png)

![N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2648838.png)

![Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate](/img/structure/B2648842.png)

![DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B2648847.png)